METHYL 4-({3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}METHYL)BENZOATE
Overview
Description
Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate is a complex organic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate typically involves the construction of the imidazo-pyridine core followed by the introduction of the benzoate moiety. One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazo[4,5-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoates .
Scientific Research Applications
Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure shared with the compound, known for its biological activity.
Imidazo[4,5-c]pyridine: Another isomer with similar properties but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a bioisostere.
Uniqueness
Methyl 4-({3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}methyl)benzoate is unique due to the presence of the sulfanyl group and the benzoate ester, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
methyl 4-(1H-imidazo[4,5-b]pyridin-2-ylsulfanylmethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-14(19)11-6-4-10(5-7-11)9-21-15-17-12-3-2-8-16-13(12)18-15/h2-8H,9H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWSFPCVBEEQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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